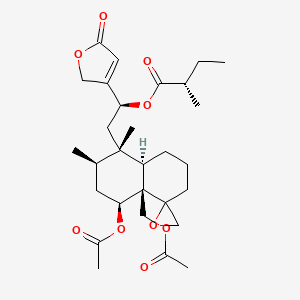

Desacetilcinobufotalina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desacetilcinobufotalina es un compuesto natural derivado de la piel del sapo Bufo bufo gargarizans Cantor. Pertenece a la clase de los bufadienólidos, que son conocidos por sus potentes actividades biológicas, incluidas las propiedades anticancerígenas . Este compuesto ha sido estudiado por su capacidad para inducir apoptosis en células cancerosas, lo que lo convierte en un tema de interés en la investigación farmacológica .

Aplicaciones Científicas De Investigación

Desacetilcinobufotalina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Desacetilcinobufotalina ejerce sus efectos principalmente a través de la inducción de apoptosis en células cancerosas. Se dirige a vías moleculares específicas involucradas en la muerte celular, incluida la activación de caspasas y la interrupción de la función mitocondrial . El compuesto se une e inhibe proteínas clave involucradas en la supervivencia celular, lo que lleva a la muerte celular programada .

Análisis Bioquímico

Biochemical Properties

Desacetylcinobufotalin plays a crucial role in biochemical reactions, primarily as an apoptosis inducer. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the mitochondrial pathway, where desacetylcinobufotalin increases the expression of pro-apoptotic proteins such as Bax and decreases the expression of anti-apoptotic proteins like Bcl-2 . This interaction leads to the activation of caspases, which are essential for the execution of apoptosis. Additionally, desacetylcinobufotalin has been shown to inhibit the activity of certain kinases involved in cell survival pathways, further promoting apoptosis in cancer cells .

Cellular Effects

Desacetylcinobufotalin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by disrupting the mitochondrial membrane potential and activating the caspase cascade . This compound also influences cell signaling pathways, such as the PI3K-AKT and MAPK pathways, which are critical for cell proliferation and survival . By inhibiting these pathways, desacetylcinobufotalin reduces cell proliferation and promotes cell death. Furthermore, it affects gene expression by modulating the transcription of genes involved in apoptosis and cell cycle regulation . In addition to its anti-cancer effects, desacetylcinobufotalin has been reported to impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of desacetylcinobufotalin involves several key steps. At the molecular level, desacetylcinobufotalin binds to and inhibits the activity of specific kinases, such as PI3K and AKT, which are involved in cell survival and proliferation pathways . This inhibition leads to the activation of downstream effectors, including the pro-apoptotic proteins Bax and caspases, resulting in apoptosis . Additionally, desacetylcinobufotalin modulates the expression of genes involved in apoptosis and cell cycle regulation by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the anti-cancer effects of desacetylcinobufotalin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desacetylcinobufotalin have been observed to change over time. The stability and degradation of desacetylcinobufotalin are critical factors that influence its long-term effects on cellular function. Studies have shown that desacetylcinobufotalin remains stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Over time, desacetylcinobufotalin continues to induce apoptosis in cancer cells, with sustained inhibition of cell proliferation and survival pathways . Long-term studies in vitro and in vivo have demonstrated that desacetylcinobufotalin maintains its anti-cancer activity, although the extent of its effects may vary depending on the experimental conditions and duration of treatment .

Dosage Effects in Animal Models

The effects of desacetylcinobufotalin vary with different dosages in animal models. At lower doses, desacetylcinobufotalin has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, desacetylcinobufotalin may exhibit toxic effects, including cardiotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, while exceeding this threshold may lead to adverse effects. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of desacetylcinobufotalin while minimizing its toxicity in animal models.

Metabolic Pathways

Desacetylcinobufotalin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to affect the metabolism of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and oxidative phosphorylation . Additionally, desacetylcinobufotalin influences the levels of reactive oxygen species (ROS) and antioxidant enzymes, contributing to its pro-apoptotic effects . The metabolic pathways affected by desacetylcinobufotalin are critical for its anti-cancer activity, as they regulate cellular energy balance and redox homeostasis.

Transport and Distribution

Desacetylcinobufotalin is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with efflux transporters, such as P-glycoprotein, which play a role in its cellular uptake and distribution . The localization and accumulation of desacetylcinobufotalin within cells are influenced by these transporters, affecting its bioavailability and therapeutic efficacy . Additionally, desacetylcinobufotalin may bind to plasma proteins, which can impact its distribution and clearance from the body .

Subcellular Localization

The subcellular localization of desacetylcinobufotalin is crucial for its activity and function. Desacetylcinobufotalin has been reported to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by disrupting the mitochondrial membrane potential and activating the caspase cascade . Targeting signals and post-translational modifications may direct desacetylcinobufotalin to specific cellular compartments, enhancing its therapeutic efficacy . Understanding the subcellular localization of desacetylcinobufotalin is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Desacetilcinobufotalina se puede sintetizar mediante la hidrólisis de cinobufotalina, que implica la eliminación de un grupo acetilo. La reacción generalmente requiere condiciones ácidas o básicas para facilitar el proceso de hidrólisis . La ruta sintética implica el uso de disolventes como metanol o etanol, y la reacción se lleva a cabo a menudo a temperaturas elevadas para asegurar la conversión completa .

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción de cinobufotalina de la piel de Bufo bufo gargarizans Cantor, seguida de hidrólisis para obtener this compound . El proceso de extracción incluye pasos como el secado, la molienda y la extracción con disolventes, seguido de purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Desacetilcinobufotalina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar intermedios más reactivos.

Reducción: Las reacciones de reducción pueden convertirla en formas menos oxidadas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos y nucleófilos en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de intermedios más reactivos, mientras que la reducción puede producir formas menos oxidadas de this compound .

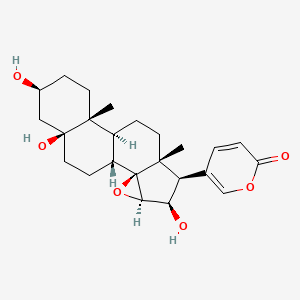

Comparación Con Compuestos Similares

Compuestos Similares

Cinobufotalina: El compuesto padre del que se deriva desacetilcinobufotalina.

Bufatalina: Otro bufadienólido con propiedades anticancerígenas similares.

Resibufogenina: Un compuesto relacionado con potentes actividades biológicas.

Unicidad

This compound es única debido a su estructura específica, que carece de un grupo acetilo en comparación con la cinobufotalina. Esta diferencia estructural contribuye a sus distintas actividades biológicas y propiedades farmacocinéticas . Su capacidad para inducir apoptosis en células cancerosas con alta potencia la diferencia de otros compuestos similares .

Propiedades

Número CAS |

4099-30-3 |

|---|---|

Fórmula molecular |

C24H32O6 |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

5-[(2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16?,18-,19+,20+,21+,22+,23-,24+/m0/s1 |

Clave InChI |

FRYICJTUIXEEGK-VGKSGQJVSA-N |

SMILES |

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |

SMILES isomérico |

C[C@]12CCC3C([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O |

SMILES canónico |

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |

Origen del producto |

United States |

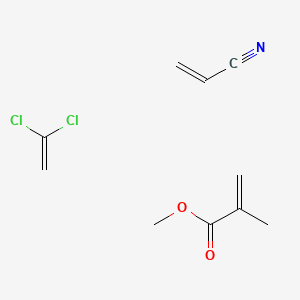

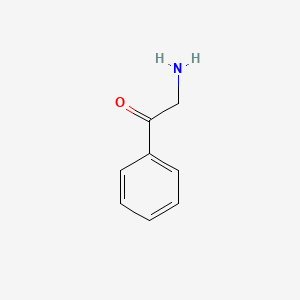

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.